molecular formula C6H6BrN B046614 4-Bromoaniline-2,3,5,6-D4 CAS No. 61357-76-4

4-Bromoaniline-2,3,5,6-D4

Cat. No.: B046614
CAS No.: 61357-76-4
M. Wt: 176.05 g/mol
InChI Key: WDFQBORIUYODSI-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromoaniline-2,3,5,6-D4 is a deuterated derivative of 4-bromoaniline, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced with deuterium atoms. This compound has the molecular formula C6H2D4BrN and a molecular weight of 176.05 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and stable isotope labeling.

Mechanism of Action

Target of Action

It’s parent compound, 4-bromoaniline, is known to be used as a building block in the synthesis of numerous drugs such as brompheniramine, an antihistamine, and bupropion, an antidepressant . Therefore, it can be inferred that the targets of these drugs could potentially be the targets of 4-Bromoaniline-2,3,5,6-D4.

Mode of Action

The mode of action of this compound is characterized by its strategic incorporation of four deuterium atoms in the 2, 3, 5, and 6 positions of the aniline ring, replacing the standard hydrogen atoms . This isotopic substitution can influence the compound’s interaction with its targets, potentially altering the kinetics and dynamics of the reactions it participates in.

Biochemical Pathways

For instance, 4-Bromoaniline is known to reduce gluconeogenesis in renal cortical slices , suggesting that this compound might have similar effects.

Result of Action

It’s parent compound, 4-bromoaniline, is known to reduce gluconeogenesis in renal cortical slices , suggesting that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromoaniline-2,3,5,6-D4 typically involves the deuteration of 4-bromoaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle high-pressure deuterium gas and ensure efficient catalyst recovery and reuse. The purity of the final product is typically ensured through rigorous quality control measures, including gas chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

4-Bromoaniline-2,3,5,6-D4 undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The bromine atom can be reduced to form aniline derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted anilines depending on the nucleophile used.

    Oxidation: Products include nitroaniline or nitrosoaniline derivatives.

    Reduction: Products include aniline and its derivatives.

Scientific Research Applications

4-Bromoaniline-2,3,5,6-D4 is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromoaniline-2,3,5,6-D4 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as reduced metabolic rate and enhanced stability in biological systems. This makes it particularly valuable in studies requiring precise tracking and quantification of molecular interactions .

Properties

IUPAC Name

4-bromo-2,3,5,6-tetradeuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFQBORIUYODSI-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromoaniline-2,3,5,6-D4
Reactant of Route 2
4-Bromoaniline-2,3,5,6-D4
Reactant of Route 3
4-Bromoaniline-2,3,5,6-D4
Reactant of Route 4
4-Bromoaniline-2,3,5,6-D4
Reactant of Route 5
4-Bromoaniline-2,3,5,6-D4
Reactant of Route 6
4-Bromoaniline-2,3,5,6-D4

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